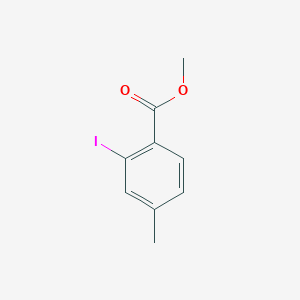

Methyl 2-iodo-4-methylbenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-iodo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAIWGOSUXHUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60761327 | |

| Record name | Methyl 2-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60761327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-56-8 | |

| Record name | Methyl 2-iodo-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60761327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Iodo 4 Methylbenzoate

Direct Iodination Approaches and Reaction Conditions

Direct iodination of an aromatic ring involves the use of an iodinating agent, often in the presence of an activating agent or catalyst.

One common approach involves the use of iodine monochloride (ICl). For instance, the iodination of methyl 4-toluate with iodine monochloride in the presence of anhydrous aluminum chloride can yield methyl 3-iodo-4-toluate, a constitutional isomer of the target molecule, in a 65% yield. datapdf.comresearchgate.net The reaction is typically conducted at a controlled temperature to minimize side reactions. datapdf.com

Another effective method for direct iodination utilizes N-Iodosuccinimide (NIS) as the iodine source. The reactivity of NIS can be enhanced with an acid catalyst. While methods aiming at activated aromatics might not be potent enough for substrates like ethyl o-toluate, which has both a weakly activating methyl group and a deactivating carbonyl group, the use of NIS in pure trifluoroacetic acid (TFA) has proven successful. lookchem.com The use of sulfuric acid as a less costly activator has also been explored, with nearly equivalent efficiency to pure TFA when used in a low concentration in acetonitrile. lookchem.com

Iron(III)-catalyzed iodination with NIS offers a highly regioselective method. acs.orgcore.ac.uk This system, often utilizing an ionic liquid like [BMIM]NTf2, can lead to faster reactions and high yields of a single regioisomer. acs.orgcore.ac.uk However, strongly deactivated compounds such as methyl benzoate (B1203000) may show no conversion under these conditions. acs.orgcore.ac.uk

The table below summarizes various direct iodination methods.

| Iodinating Agent | Catalyst/Activator | Substrate | Product | Yield | Reference |

| Iodine Monochloride (ICl) | Aluminum Chloride | Methyl 4-toluate | Methyl 3-iodo-4-toluate | 65% | datapdf.comresearchgate.net |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Ethyl o-toluate | Ethyl 5-iodo-2-methylbenzoate | Good | lookchem.com |

| N-Iodosuccinimide (NIS) | Sulfuric Acid | Ethyl o-toluate | Ethyl 5-iodo-2-methylbenzoate | Good | lookchem.com |

| N-Iodosuccinimide (NIS) | Iron(III) Chloride | Anisole | p-iodoanisole | 89% | acs.org |

Indirect Iodination via Diazotization-Iodination Pathways

An alternative to direct iodination is the diazotization of an amino group, followed by its replacement with iodine, a sequence often referred to as the Sandmeyer reaction. This method is particularly useful for introducing iodine at a specific position when direct iodination lacks regioselectivity.

The process begins with the diazotization of an aromatic amine, such as methyl 2-amino-4-methylbenzoate, using sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5°C). google.com The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI), to yield the corresponding iodoaromatic compound. google.comchemicalbook.com

Recent advancements have focused on developing greener and more efficient protocols. One such method employs a reusable polymeric diazotization agent with p-toluenesulfonic acid in water, offering a more environmentally friendly alternative to strong acids. scilit.com Another approach utilizes an acidic ionic liquid, N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO4), which acts as both the solvent and a mild acidic agent, leading to good yields of aryl iodides under safe and simple conditions. ijcce.ac.ir

The table below outlines examples of diazotization-iodination reactions.

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl 2-aminobenzoate | NaNO₂, H₂SO₄, KI | Methyl 2-iodobenzoate | - | google.com |

| 2-Amino-5-methylbenzoic acid | NaNO₂, HCl, KI | 2-Iodo-5-methylbenzoic acid | 85% | chemicalbook.com |

| Aromatic Amines | NaNO₂, [H-NMP]HSO₄, NaI | Aryl Iodides | Moderate to Good | ijcce.ac.ir |

Metal-Mediated Iodination Techniques

Metal-catalyzed reactions provide powerful tools for the regioselective functionalization of C-H bonds. Iridium-catalyzed C-H activation/iodination of benzoic acids has been developed as a method for the ortho-selective introduction of iodine. acs.org This protocol uses a simple iridium complex and can be performed under mild conditions in the absence of additives or a base, tolerating air and moisture. acs.org

While this method is highly effective for the ortho-iodination of benzoic acids, its direct application to methylbenzoates might require further optimization. The presence of various functional groups such as amines, amides, ethers, and esters is well-tolerated. acs.org

Esterification Protocols for Benzoic Acid Precursors

When the desired iodinated benzoic acid is available, the final step is its conversion to the corresponding methyl ester.

Fischer Esterification and its Variants

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.comlibretexts.org For the synthesis of Methyl 2-iodo-4-methylbenzoate, 2-iodo-4-methylbenzoic acid would be refluxed with an excess of methanol (B129727) in the presence of a catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, and any water formed is removed. masterorganicchemistry.com

The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, a series of proton transfers, and finally the elimination of water to form the ester. masterorganicchemistry.com All steps in the Fischer esterification are reversible. masterorganicchemistry.com

Transesterification Methodologies

Transesterification is another route to synthesize esters, involving the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst. While not a primary method for the synthesis of this compound from a carboxylic acid, it could be employed if, for instance, an ethyl or other ester of 2-iodo-4-methylbenzoic acid were available. The reaction would involve treating the starting ester with methanol and a suitable catalyst to exchange the ester group.

Esterification with Activated Carboxylic Acid Derivatives

The synthesis of this compound can be efficiently achieved through the esterification of 2-iodo-4-methylbenzoic acid derivatives. A common and effective method involves the activation of the carboxylic acid group to facilitate its reaction with methanol.

One prominent route utilizes thionyl chloride (SOCl₂) to convert 2-iodo-4-methylbenzoic acid into its more reactive acyl chloride derivative, 2-iodo-4-methylbenzoyl chloride. chemicalbook.com This intermediate readily reacts with methanol, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield the desired methyl ester. chemicalbook.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) or benzene (B151609). chemicalbook.com Azeotropic distillation with benzene can be employed to remove any remaining thionyl chloride before the addition of the alcohol. chemicalbook.com

An alternative approach to activating the carboxylic acid is through the use of other coupling agents. While specific examples for this compound are not extensively detailed in the provided search results, general principles of esterification suggest that reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) could also be employed. These methods are particularly useful under mild conditions.

The following table summarizes a typical reaction for the synthesis of this compound from its corresponding acid chloride:

| Reactants | Reagents | Solvent | Conditions | Product |

| 2-Iodo-4-methylbenzoyl chloride, Methanol | Triethylamine | Dichloromethane | 0 °C to room temperature | This compound |

Multi-step Convergent Syntheses of this compound

A common starting material for such a synthesis is p-toluic acid. rsc.org A multi-step sequence can be designed as follows:

Iodination of p-Toluic Acid: The first step is the selective iodination of p-toluic acid to produce 2-iodo-4-methylbenzoic acid. This can be achieved through electrophilic aromatic substitution. One reported method involves the use of thallium(III) trifluoroacetate (B77799) followed by treatment with aqueous potassium iodide. rsc.org Another approach utilizes iodine in the presence of an oxidizing agent in an acidic medium. nih.govrsc.org

Esterification: The resulting 2-iodo-4-methylbenzoic acid is then esterified to form this compound. The Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, is a viable method. libretexts.org

Another convergent pathway can start from 2-amino-4-methylbenzoic acid. chemicalbook.com The synthesis proceeds via a Sandmeyer-type reaction:

Diazotization: The amino group of 2-amino-4-methylbenzoic acid is converted into a diazonium salt using sodium nitrite and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). chemicalbook.combeilstein-journals.org

Iodination: The diazonium salt is then treated with a source of iodide, typically potassium iodide, to replace the diazonium group with an iodine atom, yielding 2-iodo-4-methylbenzoic acid. chemicalbook.combeilstein-journals.org

Esterification: Finally, the carboxylic acid is esterified with methanol to give the target compound.

The following table outlines a convergent synthesis starting from p-toluic acid:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | p-Toluic acid | 1. Thallium(III) trifluoroacetate2. Potassium iodide | 2-Iodo-4-methylbenzoic acid |

| 2 | 2-Iodo-4-methylbenzoic acid | Methanol, Sulfuric acid | This compound |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key factors to consider include the choice of reagents, solvent, temperature, and reaction time.

In the iodination of p-toluic acid or its derivatives, the choice of iodinating agent and catalyst is critical for achieving the desired regioselectivity (iodine at the 2-position). Using iodine in 20% oleum (B3057394) has been shown to be effective for the iodination of deactivated benzene derivatives. rsc.org For activated systems, milder conditions are necessary to prevent over-iodination or the formation of tarry byproducts. nih.gov The use of iodine monochloride (ICl) in acetic acid at controlled temperatures (e.g., 0–5°C) can also be employed to minimize side reactions.

For the esterification step, particularly the Fischer esterification, the equilibrium nature of the reaction means that an excess of the alcohol (methanol) is often used to drive the reaction towards the product. libretexts.org The use of a dehydrating agent or removal of water as it forms can also increase the yield. When using activated carboxylic acid derivatives like acyl chlorides, controlling the temperature is important to prevent side reactions, and the slow addition of the acyl chloride to the alcohol is often recommended. orgsyn.org

Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) allows for the timely quenching of the reaction to prevent the formation of impurities. Purification techniques such as column chromatography or recrystallization are often necessary to obtain the final product with high purity. chemicalbook.com

The following table provides a summary of key optimization parameters:

| Reaction Step | Parameter | Considerations for Optimization |

| Iodination | Iodinating Agent | Choice depends on substrate reactivity to ensure regioselectivity. |

| Solvent | Acetic acid or oleum can be used depending on the method. rsc.org | |

| Temperature | Lower temperatures often favor selectivity and reduce byproducts. | |

| Esterification | Catalyst | Strong acids like H₂SO₄ for Fischer esterification. |

| Reactant Ratio | Excess methanol can drive the equilibrium in Fischer esterification. libretexts.org | |

| Temperature | Refluxing is common, but temperature should be controlled. nih.gov | |

| Water Removal | Azeotropic distillation or desiccants can improve yield. |

Large-Scale Synthesis Considerations and Process Development

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several additional considerations aimed at ensuring safety, efficiency, cost-effectiveness, and environmental sustainability.

Process Safety and Handling: The reagents used in the synthesis, such as thionyl chloride, strong acids, and oleum, are corrosive and hazardous. Large-scale production requires robust equipment designed to handle these materials safely. This includes closed-system reactors to contain toxic fumes and appropriate personal protective equipment for operators. The exothermic nature of some reaction steps, like diazotization and the reaction of acyl chlorides, necessitates effective temperature control through cooling systems to prevent runaway reactions. chemicalbook.com

Waste Management and Environmental Impact: The environmental impact of the synthesis must be minimized. This involves reducing the use of hazardous solvents and reagents where possible. Green chemistry approaches, such as using recyclable catalysts or exploring solvent-free reaction conditions, are becoming increasingly important. The treatment and disposal of waste streams, including acidic and halogenated waste, must comply with environmental regulations.

Equipment and Process Control: Industrial-scale synthesis often employs specialized equipment such as glass-lined or stainless-steel reactors. Continuous flow reactors are also being explored for certain reactions as they can offer better temperature control, improved safety, and higher throughput compared to traditional batch processes. Automated process control systems are used to monitor and adjust reaction parameters like temperature, pressure, and reagent addition rates to ensure consistent product quality and yield.

The following table highlights key considerations for large-scale synthesis:

| Consideration | Key Aspects |

| Safety | Handling of corrosive and toxic reagents, control of exothermic reactions. |

| Cost | Use of inexpensive starting materials, high-yield reactions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the product. |

| Waste Management | Proper disposal of hazardous waste, exploring greener alternatives. |

| Equipment | Use of robust and specialized reactors, consideration of continuous flow technology. |

| Process Control | Automation for consistent monitoring and adjustment of reaction parameters. |

Chemical Reactivity and Transformation Pathways of Methyl 2 Iodo 4 Methylbenzoate

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of methyl 2-iodo-4-methylbenzoate is subject to both nucleophilic and electrophilic attacks, with the outcome of these reactions being heavily influenced by the nature of the substituents.

Role of the Iodine Atom as a Leaving Group

In nucleophilic aromatic substitution (SNAᵣ) reactions, a nucleophile displaces a leaving group on an aromatic ring. allen.in For a successful SNAᵣ reaction to occur, the aromatic ring must be electron-deficient, a condition often facilitated by the presence of electron-withdrawing groups. allen.in The iodine atom in this compound can function as a leaving group in such reactions. organicchemistrytutor.com The rate of nucleophilic aromatic substitution is often dependent on the nature of the leaving group, with the order of reactivity being F > Cl ≈ Br > I. nih.gov This is contrary to the trend observed in aliphatic Sₙ2 reactions and is attributed to the rate-determining step in many SNAᵣ reactions being the initial nucleophilic attack on the aromatic ring, rather than the departure of the leaving group. nih.govmasterorganicchemistry.com The high electronegativity of fluorine, for instance, makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. organicchemistrytutor.com

The presence of the iodine atom, while a less effective leaving group than other halogens in some SNAᵣ contexts, still enables the substitution with various nucleophiles. For example, it can be replaced by a hydroxyl group using sodium hydroxide (B78521). The reactivity of the iodine as a leaving group is a key feature in the synthetic utility of this compound. cymitquimica.com

Influence of the Methyl and Ester Groups on Ring Reactivity

The methyl and methyl ester groups attached to the benzene ring significantly modulate its reactivity towards both electrophilic and nucleophilic substitution.

In electrophilic aromatic substitution , where an electrophile attacks the electron-rich benzene ring, substituents can either activate or deactivate the ring. libretexts.org Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. hrpatelpharmacy.co.in The methyl group (-CH₃) is an electron-donating group through an inductive effect and hyperconjugation, and therefore activates the benzene ring towards electrophilic attack. hrpatelpharmacy.co.inmsu.edu It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. hrpatelpharmacy.co.inlibretexts.org

Conversely, the methyl ester group (-COOCH₃) is an electron-withdrawing group due to the carbonyl group's ability to pull electron density from the ring through resonance and inductive effects. msu.edulibretexts.org This deactivates the ring towards electrophilic substitution, making it less reactive than benzene itself. libretexts.orgmsu.edu The ester group is a meta-director for electrophilic substitution. libretexts.org

In nucleophilic aromatic substitution , the opposite effects are observed. Electron-withdrawing groups, like the ester group, make the aromatic ring more electron-deficient and therefore more susceptible to attack by nucleophiles. allen.inmasterorganicchemistry.com The presence of the ester group, particularly when positioned ortho or para to the leaving group (iodine), can enhance the rate of nucleophilic substitution. allen.in The methyl group, being electron-donating, would be expected to decrease the ring's reactivity towards nucleophiles. The combined electronic effects of the methyl and ester groups on this compound create a specific reactivity pattern that can be exploited in targeted synthetic strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. unibo.it The carbon-iodine bond is particularly amenable to oxidative addition to low-valent transition metal catalysts, such as palladium complexes, initiating the catalytic cycle for these transformations. umass.edu

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds, creating biaryl compounds, styrenes, and conjugated dienes. libretexts.org this compound can effectively participate in Suzuki-Miyaura coupling reactions. For instance, it has been coupled with various arylboronic acids to synthesize complex biaryl structures. tandfonline.com

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 4-methyl-[1,1'-biphenyl]-2-carboxylate | - | google.com |

This table is illustrative and specific yields for the coupling of this compound were not found in the provided search results. The second entry provides an example of a similar reaction.

Heck and Sonogashira Coupling Reactions

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. thieme-connect.de this compound, as an aryl iodide, is a suitable substrate for Heck coupling reactions. The reaction typically proceeds with a palladium catalyst, a base, and a phosphine (B1218219) ligand. thieme-connect.de While specific examples involving this compound were not detailed in the search results, the high reactivity of aryl iodides in Heck reactions is well-established. semanticscholar.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. rsc.org Aryl iodides are highly reactive substrates in Sonogashira couplings. wikipedia.orgrsc.org The reaction of this compound with a terminal alkyne would be expected to proceed efficiently under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) salt, and a base such as an amine. wikipedia.org

Ullmann-Type Coupling Reactions for C-C and C-Heteroatom Bond Formation

The Ullmann reaction and its variations are copper-catalyzed coupling reactions that are used to form carbon-carbon (biaryl synthesis) and carbon-heteroatom (C-N, C-O, C-S) bonds. umass.eduresearchgate.net Traditionally, these reactions required harsh conditions, but modern modifications have made them more versatile.

C-C Bond Formation: The classic Ullmann condensation involves the coupling of two aryl halides in the presence of copper metal at high temperatures to form a biaryl. While palladium-catalyzed methods are often preferred for C-C bond formation, Ullmann-type reactions remain relevant.

C-Heteroatom Bond Formation: The Ullmann condensation is also a key method for forming bonds between an aryl group and nitrogen, oxygen, or sulfur nucleophiles. umass.edu For this compound, this would involve reacting it with an amine, alcohol, or thiol in the presence of a copper catalyst and a base. For example, coupling with an amine would lead to the formation of a C-N bond, yielding a substituted aniline (B41778) derivative. The use of soluble copper(I) complexes as catalysts can allow these reactions to proceed under milder conditions. umass.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium hydroxide |

| Benzene |

| Phenylboronic acid |

| 5-Iodovanillin |

| 4-Methylphenylboronic acid |

| Toluene |

| Potassium carbonate |

| Palladium tetrakis(triphenylphosphine) |

| Palladium on carbon |

| Water |

| Methyl 4-methyl-[1,1'-biphenyl]-2-carboxylate |

| 6-Hydroxy-5-methoxy-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |

| Amine |

| Alcohol |

| Thiol |

Functional Group Transformations of the Ester Moiety

The methyl ester group in this compound is susceptible to a range of transformations, allowing for the synthesis of various derivatives such as carboxylic acids, alcohols, aldehydes, and amides.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-iodo-4-methylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method for this transformation. The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt youtube.comsmolecule.com.

A general procedure for the saponification of a methyl benzoate (B1203000) involves refluxing with aqueous NaOH, followed by the addition of hydrochloric acid (HCl) to precipitate the benzoic acid product youtube.com. For instance, the hydrolysis of a related compound, 2-chloro-5-iodo-4-methyl-benzoic acid methyl ester, is achieved by heating with sodium hydroxide in an ethanol-water mixture . This indicates that the presence of a halogen at the ortho position does not hinder the saponification process.

Table 1: Typical Conditions for Saponification of Methyl Benzoates

| Reagent | Solvent | Temperature | Reaction Time | Product |

| NaOH or KOH | Water/Methanol (B129727) or Water/Ethanol (B145695) | Reflux | Several hours | 2-Iodo-4-methylbenzoic acid |

The resulting 2-iodo-4-methylbenzoic acid is a valuable intermediate itself, with a known chemical identity (CAS 1829-21-6) nih.govsigmaaldrich.comgoogle.comambeed.com.

The ester functionality can be reduced to a primary alcohol, (2-iodo-4-methylphenyl)methanol (B3228048), using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) smolecule.commasterorganicchemistry.com. The reaction typically proceeds with high yield. It is noteworthy that the iodo substituent is generally stable under these conditions and is not reduced.

The selective reduction of the ester to an aldehyde, 2-iodo-4-methylbenzaldehyde, is more challenging as aldehydes are more reactive towards reduction than esters. However, this transformation can be achieved using specialized reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). An alternative route to the aldehyde involves the oxidation of the corresponding alcohol, (2-iodo-4-methylphenyl)methanol .

Table 2: Reduction Products of this compound

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | (2-Iodo-4-methylphenyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) (controlled) | 2-Iodo-4-methylbenzaldehyde |

The reduction of the corresponding acyl chloride, 2-iodo-4-methylbenzoyl chloride, can also yield the alcohol or aldehyde depending on the reducing agent used .

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst google.commasterorganicchemistry.comresearchgate.net. For example, reacting with ethanol would yield ethyl 2-iodo-4-methylbenzoate. This reaction is typically driven to completion by using the alcohol reactant as the solvent.

Amidation of the ester can be performed by reacting it with an amine. However, a more common and efficient method for amide formation is to first hydrolyze the ester to the corresponding carboxylic acid (2-iodo-4-methylbenzoic acid), convert the acid to the more reactive acyl chloride (2-iodo-4-methylbenzoyl chloride) using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and then react the acyl chloride with an amine diva-portal.org. This two-step process generally provides higher yields of the desired amide. The reaction of 2-iodo-4-methylbenzoyl chloride with various amines would lead to the formation of a wide range of N-substituted 2-iodo-4-methylbenzamides.

Reduction to Alcohol and Aldehyde Derivatives

Reactions Involving the Aromatic Methyl Group

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group under harsh reaction conditions using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform this compound into 2-iodobenzene-1,4-dicarboxylic acid monomethyl ester. The reaction typically requires heating. It is important to note that the other functional groups, the iodo and ester moieties, should be stable under the chosen oxidation conditions. The oxidation of a methyl group on a substituted benzoic acid ester is a known transformation in organic synthesis .

Benzylic Functionalization Strategies

The benzylic position of this compound is activated by the adjacent benzene ring, making it susceptible to a variety of chemical transformations. These strategies primarily involve radical-mediated reactions and strong oxidation.

Benzylic Bromination:

A common and effective method for the functionalization of benzylic methyl groups is free-radical bromination. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. masterorganicchemistry.com The selectivity for the benzylic position is high due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.com For this compound, this would lead to the formation of methyl 2-iodo-4-(bromomethyl)benzoate, a versatile intermediate for further nucleophilic substitution reactions. A similar transformation has been documented for the structurally related methyl 4-bromo-2-methylbenzoate, which undergoes benzylic bromination with NBS and BPO in carbon tetrachloride. a2bchem.com

Interactive Data Table: Proposed Benzylic Bromination

| Reactant | Reagents | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Methyl 2-iodo-4-(bromomethyl)benzoate | Free-Radical Bromination |

Benzylic Oxidation:

The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (KMnO4) is a classic reagent for this transformation, typically carried out in aqueous solution under neutral, acidic, or basic conditions, often with heating. masterorganicchemistry.comlumenlearning.com This reaction proceeds as long as there is at least one hydrogen atom at the benzylic position. lumenlearning.commasterorganicchemistry.com The reaction of a related compound, 2-chloro-5-iodo-4-methyl-benzoic acid methyl ester, with potassium permanganate is known to oxidize the methyl group to a carboxylic acid. This suggests that this compound would similarly be converted to 2-(methoxycarbonyl)-5-iodoterephthalic acid.

Interactive Data Table: Proposed Benzylic Oxidation

| Reactant | Reagent | Product | Reaction Type |

| This compound | Potassium Permanganate (KMnO4) | 2-(methoxycarbonyl)-5-iodoterephthalic acid | Oxidation |

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned benzylic functionalization strategies are well-established in organic chemistry.

Mechanism of Free-Radical Benzylic Bromination:

The benzylic bromination with N-bromosuccinimide follows a free-radical chain mechanism. masterorganicchemistry.com

Initiation: The reaction is initiated by the homolytic cleavage of the weak bond in the radical initiator (e.g., BPO) upon heating, generating initial radicals. These radicals then react with HBr, which is present in trace amounts, to generate a bromine radical. Alternatively, the N-Br bond in NBS can undergo homolysis. chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This is the rate-determining step and is favored due to the formation of a resonance-stabilized benzylic radical. This radical is stabilized by the delocalization of the unpaired electron into the aromatic pi-system. The benzylic radical then reacts with a molecule of Br2 (generated in low concentrations from the reaction of HBr with NBS) to form the product, methyl 2-iodo-4-(bromomethyl)benzoate, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The chain reaction is terminated by the combination of any two radicals in the reaction mixture.

Mechanism of Benzylic Oxidation by Potassium Permanganate:

The mechanism for the oxidation of alkylbenzenes by potassium permanganate is complex and not fully elucidated, but it is understood to proceed through a radical pathway. masterorganicchemistry.comsyntheticmap.com

The reaction is believed to be initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion, forming a benzylic radical and a manganese(VI) species. This benzylic radical is then further oxidized. Regardless of the length of the alkyl chain, the reaction typically proceeds all the way to the carboxylic acid, cleaving the bond between the benzylic carbon and the rest of the alkyl chain. lumenlearning.com For this compound, this would result in the formation of a carboxylate group at the benzylic position, which upon acidic workup would yield the corresponding carboxylic acid.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate in Organic Chemistry

Methyl 2-iodo-4-methylbenzoate serves as a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine (C-I) bond. Aryl iodides are exceptional substrates for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzoate (B1203000) ring.

Key reactions involving this intermediate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide.

The presence of the iodine atom, a good leaving group, makes these transformations efficient. The ester and methyl groups on the ring also influence the electronic properties and steric environment of the molecule, which can be leveraged to achieve specific reactivity and selectivity in these coupling reactions. Furthermore, the methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid (2-iodo-4-methylbenzoic acid) or converted to an amide, providing additional pathways for molecular elaboration. This dual reactivity makes the compound a flexible building block for creating diverse molecular architectures. chemimpex.com

Table 1: Key Synthetic Reactions of this compound

| Reaction Name | Reactant | Product Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Biaryl / Aryl-alkene | Construction of complex aromatic systems |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Synthesis of conjugated systems and pharmaceutical precursors |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl Amine | Formation of C-N bonds, crucial in drug discovery |

| Ester Hydrolysis | H₂O / H⁺ or OH⁻ | Carboxylic Acid | Provides a new functional handle for further reactions |

| Amidation | Amine (RNH₂) | Benzamide | Creation of amide linkages common in bioactive molecules |

Role in the Construction of Complex Organic Molecules and Scaffolds

The utility of this compound as a synthetic intermediate is highlighted by its application in the synthesis of highly complex and biologically active molecules. Its structure provides a pre-functionalized scaffold that chemists can systematically build upon to achieve a target structure.

Detailed research findings show its use as a critical reagent in the development of targeted therapeutics. For instance, it has been employed in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides, which are potent and selective inhibitors of discoidin domain receptor 1 (DDR1). fishersci.ca DDR1 is a receptor tyrosine kinase implicated in diseases such as fibrosis and cancer. In another significant application, the compound serves as a key intermediate in the preparation of GZD824 (also known as Olverembatinib), an orally bioavailable drug targeting the Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase. fishersci.ca GZD824 is particularly important for its ability to overcome drug resistance in patients with chronic myeloid leukemia. fishersci.ca In these syntheses, the iodo-group is typically exploited for a Sonogashira coupling reaction to introduce the ethynyl (B1212043) linkage, demonstrating the compound's practical value in medicinal chemistry.

Table 2: Examples of Complex Molecules Synthesized from this compound

| Complex Molecule/Scaffold | Therapeutic Target | Disease Area | Key Reaction | Citation |

|---|---|---|---|---|

| [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides | Discoidin Domain Receptor 1 (DDR1) | Cancer, Fibrosis | Sonogashira Coupling | fishersci.ca |

| GZD824 (Olverembatinib) | Bcr-Abl Kinase | Chronic Myeloid Leukemia (CML) | Sonogashira Coupling | fishersci.ca |

Application as a Precursor for Radiolabeled Probes

Aryl iodides are important precursors for the synthesis of radiolabeled molecules used in biomedical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This compound is a suitable candidate for such applications. The stable iodine atom can be substituted with a radioisotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, in a process known as radioiodination. researchgate.net These radiolabeled probes can be used to study biological processes and visualize the distribution of a molecule in vivo.

While direct radioiodination is one approach, the compound also serves as a scaffold for introducing other radioisotopes. For example, the core structure can be elaborated into a more complex molecule targeting a specific biological receptor or enzyme, and then a radiolabel such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) can be incorporated in the final steps of the synthesis. nih.gov For instance, related iodo-benzoic acid derivatives have been used to create precursors for PET ligands that image mutant enzymes in gliomas or receptors in the brain. nih.govnih.gov The development of such probes is crucial for non-invasive diagnosis, monitoring disease progression, and assessing the efficacy of therapeutic interventions.

Integration into Polymer Systems for Enhanced Properties

The chemical functionalities of this compound lend themselves to potential applications in materials science, specifically in the synthesis of advanced polymers. The molecule can be envisioned to act as a functional monomer or as an additive to modify existing polymer systems.

The reactive C-I bond can be utilized in polymerization reactions. For example, through poly-coupling reactions (e.g., Suzuki or Sonogashira polycondensation), it could be incorporated into the main chain of a conjugated polymer. Such polymers often exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics like LEDs and solar cells.

Alternatively, the molecule can be grafted onto an existing polymer backbone to impart specific properties. The incorporation of halogenated aromatic rings, like the iodinated ring in this compound, can enhance the thermal stability and fire-retardant properties of a polymer. Furthermore, the ester group could be modified post-polymerization to attach other functional units, leading to the creation of tailored materials for specific applications. While detailed research on the direct integration of this specific compound into polymers is not extensively documented, its chemical reactivity is analogous to that of other functional monomers used to create high-performance materials. google.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the hydrogen and carbon skeletons.

Proton (¹H) and Carbon-13 (¹C) NMR spectra provide foundational data on the chemical environment of each atom. In a study of a related compound, Methyl 3-Iodo-4-methylbenzoate, the ¹H NMR spectrum in CDCl₃ showed distinct peaks for the methyl protons and the aromatic protons. tcichemicals.com For Methyl 2-iodo-4-methylbenzoate, the expected ¹H NMR spectrum would show signals for the methyl group on the benzene (B151609) ring, the methyl group of the ester, and the aromatic protons, with their chemical shifts influenced by the presence of the iodine atom and the ester group.

Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For the related 2-Iodo-4-methylbenzoic acid, ¹³C NMR data is available, which helps in assigning the carbon signals of its methyl ester derivative. nih.gov The spectrum of this compound would feature distinct resonances for the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the ester.

A detailed analysis of chemical shifts is presented in the table below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.84 (d, J=8.1 Hz), 7.57 (dd, J=2.2, 0.8 Hz), 7.40-7.33 (m) epfl.ch | Aromatic C-I: ~95-100, Other Aromatic C: ~125-140 |

| OCH₃ | 3.95 (s) rsc.org | ~52 |

| Ar-CH₃ | 2.40 (s) rsc.org | ~21 |

| C=O | - | ~165-170 |

| Note: Specific chemical shift values for this compound were not directly available in the search results. The provided data is based on closely related structures and typical chemical shift ranges. |

Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton couplings within the molecule, which would confirm the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl groups and aromatic hydrogens to their corresponding carbon atoms.

While specific 2D NMR data for this compound was not found, the application of these techniques is standard practice for unambiguous structural assignment.

1H NMR and 13C NMR Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. The molecular weight of this compound is 276.05 g/mol . In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed at m/z 276.

The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a peak at m/z 245, and the loss of the entire ester group (-COOCH₃) to give a peak at m/z 217. Another characteristic fragmentation would be the loss of the iodine atom, resulting in a peak at m/z 149. The observation of an ion at m/z 127 would correspond to the iodine cation [I]⁺. docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands:

A strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1720-1740 cm⁻¹.

C-O stretching vibrations for the ester group around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹.

The C-I stretching vibration would appear in the far-infrared region, typically around 500-600 cm⁻¹.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| C-H (Aromatic) | ~3050-3100 | ~3050-3100 |

| C-H (Aliphatic) | ~2850-2960 | ~2850-2960 |

| C=O (Ester) | ~1720-1740 | ~1720-1740 |

| C-O (Ester) | ~1250-1300, 1000-1100 | Not typically prominent |

| C-I | ~500-600 | ~500-600 |

| Note: These are typical ranges and may vary slightly for the specific compound. |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself was not found in the search results, data for the related compound Methyl 2-hydroxy-4-iodobenzoate is available. researchgate.net This related structure reveals a monoclinic crystal system and provides insight into the likely solid-state conformation of the target molecule. researchgate.net

Based on crystallographic data of similar structures, the following can be inferred for this compound:

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-I | ~2.10 Å |

| C=O | ~1.20 Å |

| C-O (ester) | ~1.34 Å |

| O-CH₃ (ester) | ~1.45 Å |

| C-C (aromatic) | ~1.39 Å |

| C-C (methyl) | ~1.51 Å |

| **Bond Angles (°) ** | |

| C-C-I | ~120° |

| O=C-O | ~125° |

| C-O-C (ester) | ~115° |

| Torsion Angles (°) | |

| Aromatic Ring - Ester Group | The planarity will be influenced by the steric hindrance of the ortho-iodo substituent. |

| Note: These values are estimations based on related crystal structures and may differ for the actual compound. |

The steric bulk of the iodine atom at the ortho position to the ester group would likely cause a significant torsion angle between the plane of the aromatic ring and the plane of the ester group to minimize steric strain.

Investigation of Intermolecular Interactions and Crystal Packing

Detailed research findings on the intermolecular interactions and crystal packing of this compound are not available in the reviewed scientific literature. Crystallographic data, which is obtained through single-crystal X-ray diffraction, is necessary to determine the precise arrangement of molecules in the solid state and to analyze the non-covalent interactions that govern the crystal structure. Without such experimental data, a definitive description of the intermolecular forces, such as halogen bonds, hydrogen bonds, and π-π stacking interactions, specific to this compound cannot be compiled.

Data Tables

Due to the absence of published crystallographic studies on this compound, data tables for its crystal structure and intermolecular interactions cannot be generated.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. epstem.net These methods are used to determine molecular geometries, electronic distributions, and other key properties that govern a molecule's behavior. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.org It is favored for its balance of accuracy and computational cost. researchgate.net For a molecule like Methyl 2-iodo-4-methylbenzoate, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and determine its ground state electronic energy. peeref.complu.mx These calculations provide the foundation for understanding the molecule's stability and conformational preferences. liverpool.ac.uk The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles, which are influenced by the steric and electronic effects of the iodo, methyl, and methyl ester substituents.

Table 1: Representative Data from DFT Geometry Optimization

| Parameter | Optimized Value |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-C-I Bond Angle | ~120° |

| O=C-O Bond Angle | ~125° |

| Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic esters. Actual calculated values for this compound would require a specific computational study. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring, with contributions from the iodine and methyl substituents. d-nb.info The LUMO is likely to be centered on the electron-withdrawing methyl ester group and the carbons of the aromatic ring. d-nb.info A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in predicting how the molecule will interact with other reagents in chemical reactions. epstem.net

Table 2: Illustrative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Localized on the ester and aromatic ring |

| HOMO | -6.8 | Localized on the aromatic ring and iodo substituent |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity |

| Note: This table presents hypothetical energy values to illustrate the output of a HOMO-LUMO analysis. The specific energies and localizations would be determined by quantum chemical calculations. |

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The ESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, shown in shades of blue).

In this compound, the most negative electrostatic potential is expected around the oxygen atoms of the carbonyl group in the methyl ester, making them likely sites for electrophilic attack. uomustansiriyah.edu.iq The iodine atom, due to its polarizability, and the aromatic ring also contribute to the electron density distribution. Regions of positive potential would be found around the hydrogen atoms. researchgate.net This visual representation of charge distribution aids in understanding intermolecular interactions and predicting the molecule's reactivity patterns. acs.orgnih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Molecular Modeling and Simulation of Reaction Pathways

Computational modeling can be used to simulate the step-by-step mechanism of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This is particularly useful for complex, multi-step reactions such as transition metal-catalyzed cross-couplings, where a molecule like this compound might be used as a substrate.

For instance, in a hypothetical Suzuki-Miyaura coupling reaction at the iodo position, computational modeling could be used to:

Determine the energy barriers for key steps like oxidative addition, transmetalation, and reductive elimination.

Investigate the effect of different ligands on the catalyst's efficiency.

Explain observed regioselectivity by comparing the activation energies for reactions at different sites.

These simulations provide a detailed, energetic picture of the reaction, helping to optimize reaction conditions and design more efficient synthetic routes.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are capable of predicting various spectroscopic properties with a reasonable degree of accuracy. For this compound, this includes:

NMR Spectroscopy: Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netliverpool.ac.uk By comparing these predicted shifts with experimental data, the structural assignment of the molecule can be confirmed. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational dynamics.

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov This allows for the assignment of specific absorption bands in the experimental infrared (IR) and Raman spectra to particular molecular vibrations, such as the C=O stretch of the ester, C-I stretch, and various aromatic ring vibrations.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | ~168 ppm | ~166 ppm |

| ¹H NMR (Ar-CH₃) | ~2.4 ppm | ~2.35 ppm |

| IR Freq. (C=O stretch) | ~1730 cm⁻¹ | ~1725 cm⁻¹ |

| Note: This table is for illustrative purposes, showing the typical correlation between computationally predicted and experimentally observed spectroscopic data. |

Computational Assessment of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of an aromatic compound are heavily influenced by its substituents. Computational studies allow for a systematic investigation of these effects. For this compound, the interplay between the electron-donating methyl group and the electron-withdrawing (by induction) and bulky iodo and methyl ester groups dictates its chemical behavior.

Computational assessments can quantify the impact of these substituents by:

Analyzing charge distribution: Calculating partial atomic charges to see how the electron density on the aromatic ring is affected. The methyl group increases electron density, particularly at the ortho and para positions relative to itself, while the iodo and ester groups withdraw density.

Modeling reaction intermediates: Evaluating the stability of intermediates (e.g., sigma complexes in electrophilic aromatic substitution) to predict the most likely position of attack.

Comparing related molecules: Systematically replacing substituents in the model (e.g., replacing iodine with bromine or chlorine, or moving the methyl group to a different position) and calculating the resulting changes in electronic properties and reactivity. mdpi.com

These computational experiments provide a deep understanding of how the specific substitution pattern of this compound governs its synthetic utility.

Emerging Research Trends and Future Prospects

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of halogenated aromatic compounds like Methyl 2-iodo-4-methylbenzoate. Traditional iodination methods often rely on harsh reagents and produce significant waste. Current research is focused on creating more sustainable alternatives.

Key trends include:

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful green tool for halogenation reactions. It avoids the need for chemical oxidants, reducing waste and improving safety. The anodic oxidation of iodide ions in the presence of a substrate like methyl 4-methylbenzoate can lead to regioselective iodination under mild conditions.

Use of Solid-Supported Reagents: To simplify purification and minimize waste, researchers are exploring the use of solid-supported iodinating agents. These reagents, such as polymers carrying iodine, can be easily filtered off from the reaction mixture and potentially regenerated and reused, aligning with the principles of a circular economy.

Safer Iodinating Agents: There is a move away from molecular iodine (I₂) combined with strong oxidants towards safer and more manageable reagents. Alternatives like N-iodosuccinimide (NIS) in the presence of a suitable catalyst are being investigated to improve the safety and efficiency of the iodination process.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for iodination reactions. They provide better control over reaction parameters like temperature and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, especially for exothermic reactions.

Exploration of Novel Catalytic Systems for Transformations

This compound is a valuable substrate for carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in constructing complex molecular architectures. The development of new catalytic systems is crucial for unlocking its full synthetic potential.

The primary focus is on transition-metal-catalyzed cross-coupling reactions:

Palladium-Catalyzed Reactions: Palladium remains the catalyst of choice for many transformations involving aryl iodides. Research is geared towards developing more active and robust palladium catalysts. This includes the design of sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can promote challenging coupling reactions, allow for lower catalyst loadings, and function at milder reaction temperatures. These catalysts are pivotal for Suzuki, Heck, and Sonogashira couplings.

Copper-Catalyzed Couplings: Copper catalysis is gaining traction as a more economical and sustainable alternative to palladium. Copper-based systems are particularly effective for Ullmann-type reactions, which involve the coupling of aryl halides with nucleophiles like amines, phenols, and thiols. Modern research focuses on using soluble copper salts with specific ligands to overcome the high temperatures and stoichiometric amounts of copper traditionally required.

Nickel and Iron Catalysis: As earth-abundant and less toxic metals, nickel and iron are highly attractive for developing new catalytic systems. Nickel catalysts have shown promise in cross-coupling reactions similar to palladium, sometimes offering complementary reactivity. Iron catalysis, while still in earlier stages of development for these specific transformations, represents a significant frontier in the quest for truly sustainable chemical synthesis.

Below is a table summarizing catalytic systems used in the transformation of aryl iodides, applicable to this compound.

| Catalyst Type | Common Reactions | Research Focus |

| Palladium-based | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Development of advanced ligands (e.g., phosphines, NHCs) for higher activity and stability. |

| Copper-based | Ullmann condensation, C-O, C-S, and C-N bond formation | Use of ligands to enable catalysis at lower temperatures and with broader substrate scope. |

| Nickel-based | Reductive couplings, Suzuki-type reactions | Exploration as a cost-effective alternative to palladium with unique reactivity profiles. |

| Iron-based | Cross-coupling reactions | Development of practical and efficient iron catalysts as a sustainable long-term goal. |

Expanding the Scope of Applications in Emerging Fields

The utility of this compound as a chemical intermediate is being explored in several cutting-edge areas beyond traditional applications. Its structure makes it an ideal starting point for synthesizing molecules with specific electronic, optical, or biological properties.

Medicinal Chemistry: Aryl iodides are crucial building blocks for the synthesis of pharmacologically active compounds. The specific substitution pattern of this compound can be leveraged to create novel scaffolds for drug discovery programs. Its derivatives are being investigated for their potential as inhibitors of enzymes or as ligands for cellular receptors.

Materials Science: In the field of organic electronics, conjugated organic molecules are essential for creating devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Cross-coupling reactions using this compound can be employed to construct the core structures of these advanced materials, where the electronic properties can be fine-tuned by the choice of coupling partners.

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and better environmental profiles is an ongoing effort. The structural motifs accessible from this compound are relevant to the design of new agrochemicals.

Advanced Characterization Techniques for Enhanced Understanding

A thorough understanding of the three-dimensional structure and spectroscopic properties of this compound is essential for predicting its reactivity and for the unambiguous identification of its derivatives. Modern analytical methods provide this detailed insight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to definitively assign the proton (¹H) and carbon (¹³C) signals. This is particularly important for confirming the regiochemistry of the substitution on the aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Advanced ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), coupled with tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns, which aids in the structural elucidation of reaction products derived from this compound.

The table below outlines the typical data obtained from these techniques for a compound like this compound.

| Analytical Technique | Type of Information Provided | Significance |

| NMR Spectroscopy | Chemical shifts, coupling constants, connectivity. | Confirms the molecular structure and regiochemistry in solution. |

| X-ray Crystallography | Bond lengths, bond angles, crystal packing. | Provides definitive 3D structure in the solid state. |

| Mass Spectrometry | Mass-to-charge ratio, fragmentation patterns. | Confirms molecular weight and elemental formula. |

Q & A

Q. What synthetic methodologies are recommended for Methyl 2-iodo-4-methylbenzoate, considering steric hindrance from the iodo group?

To synthesize this compound, researchers often employ esterification or halogenation strategies. Key considerations include:

- Direct iodination : Electrophilic aromatic iodination of methyl 4-methylbenzoate using iodine monochloride (ICl) in acetic acid, optimizing temperature (40–60°C) to minimize side reactions.

- Esterification : Reacting 2-iodo-4-methylbenzoic acid with methanol under acidic catalysis (H₂SO₄) or via acyl chloride intermediates.

- Steric mitigation : Use bulky bases (e.g., NaHMDS) in substitution reactions to reduce steric clashes during coupling steps.

Table 1 : Common Reagents and Conditions for Iodo-Substituted Aromatic Esters

| Reaction Type | Reagents/Conditions | Key Considerations |

|---|---|---|

| Iodination | ICl, AcOH, 50°C, 12h | Control electrophilic addition |

| Esterification | MeOH, H₂SO₄ (cat.), reflux, 6h | Monitor acid consumption via TLC |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Ligand choice impacts yield |

Reference: Synthesis protocols for analogous iodo-esters .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement and Mercury CSD for void/packing analysis .

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (iodo vs. methyl proximity via NOESY).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 290.9732).

- Thermal analysis : DSC/TGA to assess stability (decomposition >200°C inferred from methyl benzoate analogs ).

Key tools: SHELX , Mercury , and spectral databases (NIST ).

Advanced Research Questions

Q. How can discrepancies between computational and experimental crystallographic data be resolved?

Discrepancies often arise from neglect of dynamic effects (e.g., thermal motion) or improper force-field parameterization. Strategies include:

- Validation tools : Use checkCIF to flag geometric outliers (e.g., bond lengths, angles).

- DFT refinement : Optimize structures using B3LYP/6-31G* basis sets, comparing Hirshfeld surfaces with Mercury .

- Twinned data handling : Employ SHELXL’s TWIN/BASF commands for multi-component refinement .

Example: A 0.05 Å deviation in C-I bond length may require revisiting disorder modeling or data collection resolution .

Q. What strategies optimize Suzuki-Miyaura cross-coupling with this compound?

The iodo group’s steric bulk necessitates tailored conditions:

- Ligand selection : Bulky ligands (e.g., SPhos) enhance oxidative addition kinetics.

- Solvent/base pairs : Use toluene/K₃PO₄ for better solubility vs. DMF/Na₂CO₃ for polar substrates.

- Microwave assistance : Reduce reaction time (2h vs. 24h) at 120°C for electron-deficient aryl partners.

Table 2 : Optimization Parameters for Cross-Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Ligand | SPhos | +25% vs. PPh₃ |

| Temperature | 120°C (microwave) | 90% conversion |

| Boronic Acid Equiv. | 1.5 | Minimize homocoupling |

Reference: Pd-catalyzed coupling protocols .

Q. How should researchers address polymorphic variability in this compound derivatives?

Polymorphism affects material properties (e.g., solubility, bioavailability). Approaches include:

- Crystallization screening : Use 24-well plates with solvent/anti-solvent combinations.

- PXRD analysis : Compare experimental patterns with Mercury-simulated data .

- Thermodynamic vs. kinetic control : Slow cooling favors stable polymorphs; rapid precipitation traps metastable forms.

Validation: Cross-check with Cambridge Structural Database (CSD) entries for related esters .

Q. What statistical methods validate experimental reproducibility in synthetic yields?

- Error analysis : Calculate %RSD for triplicate trials (acceptable <5%).

- ANOVA testing : Compare yields across reaction conditions (e.g., ligand, solvent).

- Outlier detection : Grubbs’ test to exclude anomalous data points .

Guidance: Follow IB Extended Essay standards for data rigor .

Q. How can electron density maps improve structural accuracy in X-ray studies?

- High-resolution data : Collect to 0.8 Å resolution for precise anisotropic displacement parameters.

- Hirshfeld atom refinement (HAR) : Resolve hydrogen positions in Mercury .

- Residual density analysis : Use SHELXL’s SUM commands to flag unmodeled solvent .

Example: A residual peak >1 e⁻/ų suggests missed solvent or disorder .

Q. What computational tools predict reactivity of this compound in nucleophilic substitutions?

- DFT calculations : Gaussian09 with PCM solvation models to map transition states.

- Molecular electrostatic potentials (MEPs) : Visualize nucleophilic attack sites via GaussView.

- NBO analysis : Quantify hyperconjugative stabilization of leaving groups (iodo vs. bromo analogs) .

Validation: Compare with kinetic isotope effects (KIEs) from experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。